molecular formula C33H28ClNNa2O4S B13848621 2'-Des(1-hydroxy-1-methylethyl)-2'-carboxy Montelukast Bissodium Salt

2'-Des(1-hydroxy-1-methylethyl)-2'-carboxy Montelukast Bissodium Salt

Cat. No.: B13848621
M. Wt: 616.1 g/mol
InChI Key: DNKLIRNHRXYYQO-UWPGKYGESA-L
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Description

2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is specifically modified to enhance its pharmacological properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt involves multiple steps, starting from the parent compound Montelukast. The key steps include:

    Hydrolysis: The hydrolysis of Montelukast to remove the 1-hydroxy-1-methylethyl group.

    Carboxylation: Introduction of a carboxy group at the 2’ position.

    Salt Formation: Conversion of the carboxylic acid to its bissodium salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: Sequential addition of reagents and catalysts.

    Purification: Use of chromatography and crystallization techniques to obtain high purity product.

    Quality Control: Rigorous testing to ensure consistency and compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones.

    Reduction: Reduction of the carboxy group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated solvents and strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on leukotriene pathways.

    Medicine: Investigated for potential therapeutic uses beyond asthma, such as in inflammatory diseases.

    Industry: Utilized in the development of new pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects by binding to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This leads to reduced inflammation and bronchoconstriction. The molecular targets include cysteinyl leukotriene receptors (CysLT1 and CysLT2), and the pathways involved are primarily related to the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Montelukast: The parent compound, used widely in asthma treatment.

    Zafirlukast: Another leukotriene receptor antagonist with similar applications.

    Pranlukast: Used in the treatment of asthma and allergic rhinitis.

Uniqueness

2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt is unique due to its enhanced stability and potentially improved pharmacokinetic properties compared to its parent compound, Montelukast. This makes it a valuable compound for further research and development in the field of anti-inflammatory drugs.

Properties

Molecular Formula

C33H28ClNNa2O4S

Molecular Weight

616.1 g/mol

IUPAC Name

disodium;2-[(3R)-3-[[1-(carboxylatomethyl)cyclopropyl]methylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate

InChI

InChI=1S/C33H30ClNO4S.2Na/c34-26-12-9-24-10-14-27(35-29(24)19-26)13-8-22-4-3-6-25(18-22)30(40-21-33(16-17-33)20-31(36)37)15-11-23-5-1-2-7-28(23)32(38)39;;/h1-10,12-14,18-19,30H,11,15-17,20-21H2,(H,36,37)(H,38,39);;/q;2*+1/p-2/b13-8+;;/t30-;;/m1../s1

InChI Key

DNKLIRNHRXYYQO-UWPGKYGESA-L

Isomeric SMILES

C1CC1(CC(=O)[O-])CS[C@H](CCC2=CC=CC=C2C(=O)[O-])C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+].[Na+]

Canonical SMILES

C1CC1(CC(=O)[O-])CSC(CCC2=CC=CC=C2C(=O)[O-])C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+].[Na+]

Origin of Product

United States

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